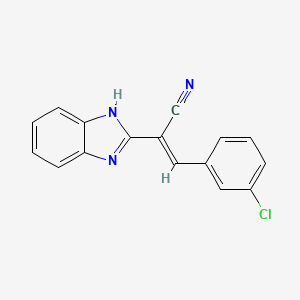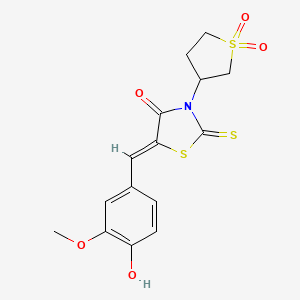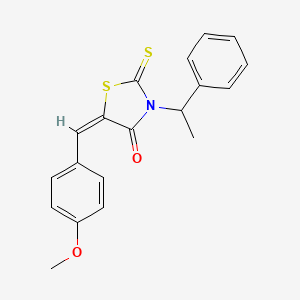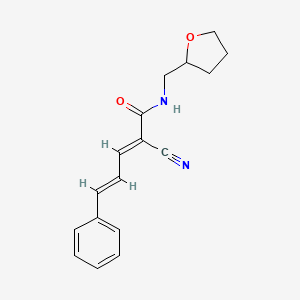![molecular formula C28H25NO3 B3894833 3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone](/img/structure/B3894833.png)
3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone
Overview
Description
3-benzoyl-2-[4-(diethylamino)benzylidene]-4-hydroxy-1(2H)-naphthalenone, commonly known as BDBN, is a synthetic organic compound that has gained significant attention in the field of scientific research. BDBN has been extensively studied due to its unique chemical properties and potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of BDBN is not fully understood, but it is believed to involve the inhibition of enzymatic activity and the scavenging of free radicals. BDBN has been shown to inhibit the activity of tyrosinase by binding to the copper ion in the active site of the enzyme. This results in the inhibition of melanin synthesis, which has potential applications in the treatment of hyperpigmentation disorders. BDBN has also been shown to inhibit the activity of cholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This suggests that BDBN may have potential applications in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
BDBN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BDBN has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the activity of enzymes involved in the inflammatory response. In vivo studies have shown that BDBN has potential therapeutic effects in the treatment of hyperpigmentation disorders and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using BDBN in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. BDBN is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, one limitation of using BDBN in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and potential therapeutic effects.
Future Directions
There are several future directions for the research of BDBN. One potential direction is the investigation of its potential use in the development of new materials, such as organic light-emitting diodes and photochromic materials. Another potential direction is the investigation of its potential therapeutic effects in the treatment of hyperpigmentation disorders and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of BDBN and its potential applications in various scientific fields.
Scientific Research Applications
BDBN has been studied for its potential applications in various scientific fields. In biochemistry, BDBN has been shown to inhibit the activity of enzymes such as tyrosinase and cholinesterase, which are involved in the regulation of various physiological processes. In pharmacology, BDBN has been investigated for its potential as an anti-inflammatory and antioxidant agent. Additionally, BDBN has been studied for its potential use in the development of new materials, such as organic light-emitting diodes and photochromic materials.
properties
IUPAC Name |
(2Z,3Z)-2-[[4-(diethylamino)phenyl]methylidene]-3-[hydroxy(phenyl)methylidene]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-3-29(4-2)21-16-14-19(15-17-21)18-24-25(26(30)20-10-6-5-7-11-20)28(32)23-13-9-8-12-22(23)27(24)31/h5-18,30H,3-4H2,1-2H3/b24-18-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBTCNHNLXCLW-OEIYZOPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[4-(dimethylamino)benzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894774.png)

![cyclohexyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3894780.png)


![(2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3894800.png)
![3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3894807.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B3894832.png)
![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894840.png)


![3-(5-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B3894860.png)